molecular formula C14H11IO B1324074 3-Iodo-3'-methylbenzophenone CAS No. 951887-36-8

3-Iodo-3'-methylbenzophenone

Cat. No. B1324074
CAS RN: 951887-36-8
M. Wt: 322.14 g/mol
InChI Key: DFJZTERJPKIVOF-UHFFFAOYSA-N
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Description

3-Iodo-3'-methylbenzophenone is a chemical compound that belongs to the family of benzophenones. It is a yellow crystalline powder, which is widely used in scientific research due to its unique properties. This compound has several applications in the field of pharmaceuticals, cosmetics, and materials science.

Scientific Research Applications

Photophysical and Photochemical Reactions

A study compared the photophysical and photochemical reactions of 3-methylbenzophenone (3-MeBP) and 4-methylbenzophenone (4-MeBP) using spectroscopy and density functional theory (DFT) calculations. They observed similar behaviors to benzophenone (BP) in different solvents and an unusual acid-catalyzed proton exchange reaction in acidic aqueous solutions for 3-MeBP (Ma, Su, Li, Zhang, Huang, & Phillips, 2013).

Suzuki Cross-Coupling Reaction

Research on the cross-coupling reaction of 3-iodo-4-methoxybenzoic acid methylester with sterically hindered arylboronic esters is reported, highlighting the optimization process to obtain biaryls in good yield (Chaumeil, Signorella, & Drian, 2000).

Synthesis and Resolution of Organic Compounds

A study described the reaction of 2-iodo-3-nitrophenol with methylene iodide and Ullmann intramolecular coupling, leading to the synthesis of new asymmetric ligands and their complexes, highlighting their potential in chemistry (Panunzi, Tuzi, & Tingoli, 2010).

Formation of Iodinated Disinfection Byproducts in Cooking

The formation of iodinated disinfection byproducts (I-DBPs) during cooking with chloraminated/chlorinated tap water and iodized table salt was investigated. The study detected and proposed structures for several new polar I-DBPs (Pan, Zhang, & Li, 2016).

Standard Molar Enthalpies of Formation

Research on the standard molar enthalpies of formation of 2-, 3-, and 4-methylbenzophenone provided insights into their thermodynamic properties, which are crucial in chemical synthesis and process design (Silva, Amaral, Guedes, & Gomes, 2006).

Oxidative Dearomatization via λ3- and λ5-Iodane-Mediated Phenylation

A study reported the treatment of 2-methylphenols with chloro(diphenyl)-λ3-iodane leading to regioselective dearomatizing 2-phenylation into cyclohexa-2,4-dienone derivatives, suggesting potential applications in organic synthesis (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).

Enantioselective Electroreduction

Research on the use of chiral pyrrole monomers in the electrochemical reduction of 4-methylbenzophenone and acetophenone demonstrated the potential of asymmetric induction in organic synthesis (Schwientek, Pleus, & Hamann, 1999).

properties

IUPAC Name

(3-iodophenyl)-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(15)9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJZTERJPKIVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301281543
Record name (3-Iodophenyl)(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-3'-methylbenzophenone

CAS RN

951887-36-8
Record name (3-Iodophenyl)(3-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Iodophenyl)(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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